molecular formula C15H16BrClN6OS2 B10959383 2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]acetamide

2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]acetamide

Cat. No.: B10959383
M. Wt: 475.8 g/mol
InChI Key: VSNDCRWAXIGVHL-UHFFFAOYSA-N
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Description

2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]ACETAMIDE is a complex organic compound featuring a combination of thiazole, triazole, and pyrazole rings. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds.

Preparation Methods

The synthesis of 2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]ACETAMIDE typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones.

    Introduction of the triazole ring: This step often involves the reaction of thiosemicarbazide with α-haloketones under acidic or basic conditions.

    Attachment of the pyrazole ring: This can be done by reacting hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Final coupling: The final step involves coupling the synthesized intermediates using appropriate coupling reagents and conditions to form the desired compound.

Chemical Reactions Analysis

2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Coupling reactions: It can participate in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.

Scientific Research Applications

2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]ACETAMIDE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways.

    Binding to receptors: The compound can bind to specific receptors on the cell surface, modulating their activity.

    Interfering with DNA/RNA: It may interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]ACETAMIDE can be compared with other similar compounds, such as:

    Thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities.

    Triazole derivatives: Compounds with the triazole ring are known for their antifungal and antimicrobial properties.

    Pyrazole derivatives: These compounds are studied for their anti-inflammatory and anticancer activities.

The uniqueness of 2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]ACETAMIDE lies in its combination of these three heterocyclic rings, which may result in synergistic effects and enhanced biological activities.

Properties

Molecular Formula

C15H16BrClN6OS2

Molecular Weight

475.8 g/mol

IUPAC Name

2-[[5-(4-bromothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(4-chloropyrazol-1-yl)propyl]acetamide

InChI

InChI=1S/C15H16BrClN6OS2/c1-22-14(12-5-10(16)8-25-12)20-21-15(22)26-9-13(24)18-3-2-4-23-7-11(17)6-19-23/h5-8H,2-4,9H2,1H3,(H,18,24)

InChI Key

VSNDCRWAXIGVHL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NCCCN2C=C(C=N2)Cl)C3=CC(=CS3)Br

Origin of Product

United States

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